HL-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

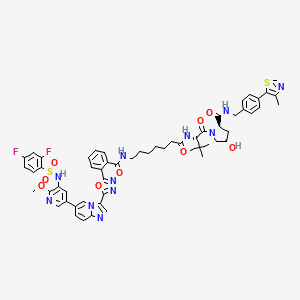

2D Structure

Properties

Molecular Formula |

C57H59F2N11O9S2 |

|---|---|

Molecular Weight |

1144.3 g/mol |

IUPAC Name |

(2R,4S)-1-[(2S)-2-[7-[[2-[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoyl]amino]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H59F2N11O9S2/c1-33-49(80-32-64-33)35-17-15-34(16-18-35)27-62-52(74)44-26-39(71)31-70(44)56(75)50(57(2,3)4)65-48(72)14-8-6-7-11-23-60-51(73)40-12-9-10-13-41(40)53-66-67-55(79-53)45-29-61-47-22-19-36(30-69(45)47)37-24-43(54(78-5)63-28-37)68-81(76,77)46-21-20-38(58)25-42(46)59/h9-10,12-13,15-22,24-25,28-30,32,39,44,50,68,71H,6-8,11,14,23,26-27,31H2,1-5H3,(H,60,73)(H,62,74)(H,65,72)/t39-,44+,50+/m0/s1 |

InChI Key |

ACMMTSCGBPIHNT-RMNSFAHDSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of HL-8, a PI3Kα-Targeting PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HL-8 is a novel heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). By hijacking the body's natural protein disposal system, this compound offers a distinct and potentially more advantageous therapeutic modality compared to traditional enzyme inhibition. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, a novel therapeutic strategy that eliminates target proteins rather than merely inhibiting their enzymatic activity. This is achieved by inducing proximity between the target protein and an E3 ubiquitin ligase, a key component of the cellular ubiquitin-proteasome system (UPS).

This compound is comprised of three key components:

-

A PI3Kα ligand (HY-143277) that specifically binds to the p110α subunit of PI3K.

-

A von Hippel-Lindau (VHL) E3 ligase ligand (HY-138678) that recruits the VHL E3 ubiquitin ligase complex.

-

A linker moiety that covalently connects the two ligands, enabling the formation of a ternary complex.

The primary mechanism of action of this compound can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both PI3Kα and the VHL E3 ligase, forming a stable ternary complex (PI3Kα-HL-8-VHL).

-

Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the PI3Kα protein. This results in the formation of a polyubiquitin chain on PI3Kα.

-

Proteasomal Degradation: The polyubiquitinated PI3Kα is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome then unfolds and proteolytically degrades PI3Kα into small peptides.

-

Catalytic Cycle: After inducing the degradation of a PI3Kα molecule, this compound is released and can bind to another PI3Kα and VHL E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single molecule of this compound.

By promoting the degradation of PI3Kα, this compound effectively downregulates the entire PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. A key downstream consequence of PI3Kα degradation is the reduction of phosphorylated AKT (pAKT) levels.

Below is a diagram illustrating the mechanism of action of this compound.

Impact on the PI3K/AKT Signaling Pathway

The degradation of PI3Kα by this compound leads to a significant disruption of the PI3K/AKT signaling cascade. This pathway is often hyperactivated in cancer due to mutations in PIK3CA (the gene encoding p110α) or upstream signaling components.

The key steps in the PI3K/AKT pathway and the point of intervention by this compound are as follows:

-

Activation: Receptor tyrosine kinases (RTKs), upon binding to growth factors, activate PI3K.

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

AKT Recruitment and Activation: PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.

-

Downstream Signaling: Activated AKT phosphorylates a multitude of downstream substrates, promoting cell survival (by inhibiting apoptosis), cell cycle progression, and cell growth.

This compound-mediated degradation of PI3Kα prevents the production of PIP3, thereby blocking the activation of AKT and its downstream signaling.

The following diagram illustrates the PI3K/AKT signaling pathway and the inhibitory effect of this compound.

Quantitative Data Summary

The efficacy of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | Assay Condition | % Inhibition |

|---|

| this compound | PI3Kα | 1 nM | 49.75% |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Treatment Duration | IC50 / % Inhibition |

|---|---|---|---|---|

| This compound | HT-29 | Colon Cancer | 72 h | 72.18% at 10 µM |

| This compound | HCT-116 | Colon Cancer | 72 h | 50.30% at 10 µM |

| this compound | HeLa | Cervical Cancer | 72 h | 96.33% at 10 µM |

Table 3: Protein Degradation and Pathway Modulation in HeLa Cells

| Compound | Concentration | Treatment Duration | Effect |

|---|---|---|---|

| This compound | 10 µM | 2-24 h | Significant degradation of PI3Kα |

| this compound | 10 µM | 2-24 h | Reduction in phosphorylated AKT levels |

Note: The data presented is based on currently available information. For more detailed dose-response curves and kinetic parameters (e.g., DC50, Dmax), referral to the primary literature is recommended.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound.

Western Blotting for Protein Degradation Analysis

Western blotting is a key technique to visualize and quantify the degradation of a target protein following PROTAC treatment.

Objective: To determine the extent of PI3Kα degradation and the reduction in pAKT levels in cells treated with this compound.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cell lines (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PI3Kα, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., HT-29, HCT-116, HeLa) into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add a solubilization agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and, if applicable, determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

-

Conclusion

This compound represents a promising targeted therapy approach for cancers driven by aberrant PI3Kα signaling. Its mechanism as a PROTAC degrader offers several potential advantages over traditional inhibitors, including the potential for a more profound and sustained pathway inhibition and the ability to act catalytically at lower concentrations. The in vitro data demonstrates its ability to effectively degrade PI3Kα, inhibit downstream AKT signaling, and suppress the proliferation of cancer cells. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the core mechanism of this compound for researchers and drug development professionals in the field of oncology and targeted protein degradation.

An In-depth Technical Guide to the HL-8 PI3Kα Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K) pathway, particularly the α-isoform (PI3Kα), is a frequently activated signaling cascade in human cancers, making it a key therapeutic target. HL-8 is a novel Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the PI3Kα protein. Unlike traditional kinase inhibitors that block the enzyme's active site, this compound hijacks the cell's endogenous ubiquitin-proteasome system to eliminate the entire PI3Kα protein. This technical guide provides a comprehensive overview of the this compound mechanism of action, summarizes available quantitative data on its activity, details relevant experimental protocols for its characterization, and presents visual diagrams of the degradation pathway and experimental workflows.

Introduction to this compound and the PI3Kα Degradation Pathway

The PI3K signaling pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often due to mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3Kα, is a major driver of tumorigenesis. This compound is a heterobifunctional molecule engineered to induce the selective degradation of PI3Kα. It consists of a ligand that binds to PI3Kα, a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two. By promoting the ubiquitination and subsequent proteasomal degradation of PI3Kα, this compound offers a powerful and catalytic approach to shut down this critical oncogenic pathway.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of this compound-induced PI3Kα degradation is a multi-step process that leverages the cell's natural protein disposal machinery.

-

Ternary Complex Formation : this compound acts as a molecular bridge, binding simultaneously to PI3Kα and the VHL E3 ligase to form a stable ternary complex.

-

Ubiquitination : The recruitment of the VHL E3 ligase to PI3Kα facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the PI3Kα protein. This process results in the formation of a polyubiquitin chain, which acts as a recognition signal for degradation.

-

Proteasomal Degradation : The polyubiquitinated PI3Kα is then recognized and degraded by the 26S proteasome, leading to the elimination of the protein.

-

Catalytic Cycle : After inducing degradation, this compound is released and can bind to another PI3Kα protein, enabling a single molecule of this compound to induce the degradation of multiple PI3Kα proteins.

This event-driven pharmacology, as opposed to the occupancy-driven mechanism of traditional inhibitors, can lead to a more profound and durable inhibition of downstream signaling pathways, such as the phosphorylation of AKT.

Quantitative Data Summary

The following tables present the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Kinase Inhibition and Protein Degradation

| Parameter | Cell Line / System | Concentration | Time Point | Result |

| PI3Kα Kinase Inhibition | Cell-Free Assay | 1 nM | N/A | 49.75% inhibition |

| PI3Kα Protein Degradation | HeLa | 10 µM | 8 hours | Complete degradation[1][2] |

| PI3Kα Protein Degradation | HeLa | 10 µM | 2-24 hours | Significant degradation[3] |

| pAKT Level Reduction | HeLa | 10 µM | 2-24 hours | Significant reduction[3] |

Data sourced from publicly available information.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Concentration | Time Point | Proliferation Inhibition |

| HT-29 | Colon Cancer | 10 µM | 72 hours | 72.18% |

| HCT-116 | Colon Cancer | 10 µM | 72 hours | 50.30% |

| HeLa | Cervical Cancer | 10 µM | 72 hours | 96.33% |

Data sourced from publicly available information.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize PI3Kα degraders like this compound.

Western Blot for PI3Kα Degradation and Pathway Inhibition

This assay is fundamental for confirming the degradation of the target protein and assessing the impact on downstream signaling.

Objective: To measure the levels of PI3Kα, phosphorylated AKT (p-AKT), and total AKT in cells treated with this compound.

Materials:

-

Target cancer cell lines (e.g., HeLa, HT-29)

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-PI3Kα, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time points. Include a DMSO vehicle control. To confirm proteasome-dependent degradation, pre-treat a set of cells with MG132 (10 µM) for 2-4 hours before adding this compound.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Immunoblotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Load 20-30 µg of protein per lane and separate using SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to the loading control.

Cell Viability / Anti-proliferative Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the growth and viability of cancer cells.

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

Target cancer cell lines

-

96-well plates (clear for MTT, opaque for CellTiter-Glo®)

-

This compound (serial dilutions)

-

MTT reagent (5 mg/mL in PBS) and solubilization buffer (e.g., DMSO) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow to attach overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.

-

Assay Measurement (MTT Method):

-

Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.

-

Add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Assay Measurement (CellTiter-Glo® Method):

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Mix on an orbital shaker for 2 minutes to induce lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence.

-

-

Data Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the log-concentration of this compound to calculate the IC50 value using non-linear regression.

Visual Representations

Signaling and Degradation Pathway

Caption: this compound mediated degradation of PI3Kα and downstream signaling inhibition.

Experimental Workflow

Caption: General experimental workflow for this compound characterization.

References

In-Depth Technical Guide: Discovery and Synthesis of HL-8, a PI3Kα-Targeting PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of HL-8, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). This document details the scientific rationale, experimental protocols, and key data associated with this compound, serving as a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Introduction and Discovery Rationale

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in the PIK3CA gene encoding the p110α subunit, is a common feature in many human cancers. While small molecule inhibitors of PI3Kα have been developed, their efficacy can be limited by feedback mechanisms and off-target effects.

Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This event-driven mechanism can provide a more sustained and profound inhibition of the target protein's function compared to traditional occupancy-based inhibitors.

The development of this compound was predicated on the hypothesis that inducing the degradation of PI3Kα via a PROTAC could be a highly effective strategy for downregulating the PI3K/AKT signaling pathway in cancer cells. The design of this compound incorporates three key components: a ligand that binds to the PI3Kα protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker to connect these two moieties.[2] The specific PI3Kα ligand, VHL ligand, and linker were rationally designed and synthesized to optimize the formation of a stable ternary complex between PI3Kα, this compound, and the VHL E3 ligase, thereby facilitating efficient ubiquitination and degradation of PI3Kα.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the PI3Kα inhibitor, the VHL ligand, and the linker, followed by their conjugation. The following is a general outline of the synthetic route. For a detailed, step-by-step protocol, please refer to the primary publication: "Design, synthesis and activity study of a novel PI3K degradation by hijacking VHL E3 ubiquitin ligase" in Bioorganic & Medicinal Chemistry, 2022, 61, 116707.[2]

General Synthetic Scheme:

-

Synthesis of the PI3Kα Ligand (HY-143277 moiety): The synthesis of the PI3Kα binding moiety is typically achieved through a series of standard organic chemistry reactions, often involving the construction of a heterocyclic core followed by functionalization to introduce a handle for linker attachment.

-

Synthesis of the VHL Ligand (HY-138678 moiety): The VHL ligand is a well-characterized small molecule. Its synthesis is established in the literature and generally involves the formation of a hydroxylated proline derivative.

-

Synthesis of the Linker (HY-W002042 moiety): The linker is synthesized with reactive functional groups at each end to enable covalent attachment to the PI3Kα and VHL ligands. The length and composition of the linker are critical for optimal ternary complex formation.

-

Conjugation and Final Assembly: The final step involves the sequential or convergent coupling of the PI3Kα ligand and the VHL ligand to the linker via amide bond formation or other suitable conjugation chemistries. The final product, this compound, is then purified by chromatography and its structure confirmed by analytical methods such as NMR and mass spectrometry.

Chemical Structure of this compound: The definitive chemical structure of this compound can be found in the aforementioned primary publication and from commercial suppliers like MedchemExpress.[3]

Mechanism of Action

This compound functions as a PI3Kα degrader by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

Caption: Mechanism of Action of this compound as a PI3Kα PROTAC Degrader.

As illustrated above, this compound simultaneously binds to PI3Kα and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to the PI3Kα protein. The polyubiquitinated PI3Kα is then recognized and degraded by the 26S proteasome. The degradation of PI3Kα leads to the downregulation of the PI3K/AKT signaling pathway, resulting in reduced levels of phosphorylated AKT (pAKT) and subsequent anti-proliferative effects in cancer cells.

Quantitative Data

The biological activity of this compound has been characterized by its ability to inhibit PI3Kα kinase activity and the proliferation of various cancer cell lines.

| Assay Type | Cell Line | Concentration | Result | Citation |

| Kinase Inhibition | - | 1 nM | 49.75% inhibition of PI3Kα kinase | [3] |

| Cell Proliferation | HT-29 (Colon Cancer) | 10 µM (72 h) | 72.18% inhibition | [3] |

| Cell Proliferation | HCT-116 (Colon Cancer) | 10 µM (72 h) | 50.30% inhibition | [3] |

| Cell Proliferation | HeLa (Cervical Cancer) | 10 µM (72 h) | 96.33% inhibition | [3] |

| Protein Degradation | HeLa | 10 µM (2-24 h) | Significant degradation of PI3Kα | [3] |

| Pathway Inhibition | HeLa | 10 µM (2-24 h) | Reduced phosphorylated AKT levels | [3] |

Key Signaling Pathway

This compound targets the PI3K/AKT signaling pathway, a central node in cell signaling that is frequently dysregulated in cancer.

Caption: The PI3K/AKT Signaling Pathway and the Point of Intervention by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. Specific parameters should be optimized for individual experimental systems.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for PI3Kα Degradation and pAKT Inhibition

This technique is used to detect the levels of specific proteins in cell lysates.

Protocol:

-

Culture cells and treat with this compound at various concentrations and for different durations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against PI3Kα, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of PI3Kα.

Protocol:

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells under denaturing conditions to preserve ubiquitin linkages.

-

Immunoprecipitate PI3Kα from the cell lysates using an anti-PI3Kα antibody conjugated to beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on PI3Kα.

Conclusion

This compound is a novel and potent PI3Kα PROTAC degrader that effectively induces the degradation of its target protein, leading to the inhibition of the PI3K/AKT signaling pathway and potent anti-proliferative effects in cancer cells. This technical guide provides a foundational understanding of the discovery, synthesis, and biological characterization of this compound, offering valuable insights and methodologies for researchers working on targeted protein degradation and cancer therapeutics. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential resistance mechanisms of this compound will be crucial for its future development as a potential therapeutic agent.

References

An In-depth Technical Guide to HL-8: A Selective PI3Kα Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HL-8, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the p110α catalytic subunit of Phosphoinositide 3-kinase α (PI3Kα). PI3Kα is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. This compound offers a novel therapeutic strategy by not just inhibiting, but eliminating the PI3Kα protein.

Core Concept: Mechanism of Action

This compound is a heterobifunctional molecule, comprised of a ligand that binds to PI3Kα, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both PI3Kα and VHL, this compound facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate PI3Kα, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of PI3Kα effectively abrogates its downstream signaling through the AKT pathway, leading to anti-proliferative effects in cancer cells.

Caption: Mechanism of this compound-mediated PI3Kα degradation.

PI3K/AKT Signaling Pathway and the Impact of this compound

The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and inhibiting apoptosis. By inducing the degradation of PI3Kα, this compound effectively shuts down this signaling cascade.

Caption: The PI3K/AKT signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition |

| PI3Kα Kinase Inhibition | 49.75% inhibition at 1 nM | In vitro kinase assay |

| Cell Proliferation Inhibition (72h) | ||

| HT-29 (Colon Cancer) | 72.18% inhibition at 10 µM | Cell proliferation assay |

| HCT-116 (Colon Cancer) | 50.30% inhibition at 10 µM | Cell proliferation assay |

| Hela (Cervical Cancer) | 96.33% inhibition at 10 µM | Cell proliferation assay |

| PI3Kα Degradation | Significant degradation | Hela cells, 2-24h at 10 µM |

| pAKT Reduction | Significant reduction | Hela cells, 2-24h at 10 µM |

Data sourced from MedchemExpress product information, citing Wang H, et al. Bioorg Med Chem. 2022 May 1;61:116707.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the information available from the primary literature.

General Cell Culture

-

Cell Lines: HT-29, HCT-116, and Hela cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

-

Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO) for the indicated time points.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against PI3Kα, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

-

Assay Procedure (MTT example):

-

MTT reagent was added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value was determined by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Caption: Workflow for assessing the activity of this compound.

References

Structure-Activity Relationship of a PI3Kα PROTAC Degrader: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a representative PI3Kα-targeting PROTAC (Proteolysis Targeting Chimera) degrader. Due to the limited public information on a specific molecule designated "HL-8," this document synthesizes data from well-characterized PI3Kα degraders to illustrate the core principles of their design, mechanism of action, and the molecular features that govern their efficacy. This guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to PI3Kα PROTAC Degraders

The phosphatidylinositol 3-kinase alpha (PI3Kα) is a critical enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. While kinase inhibitors for PI3Kα have been developed, they can be limited by on-target toxicities and the development of resistance. Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the targeted degradation of the PI3Kα protein.

A PI3Kα PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the PI3Kα protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands. The PROTAC facilitates the formation of a ternary complex between PI3Kα and the E3 ligase, leading to the ubiquitination of PI3Kα and its subsequent degradation by the proteasome.

Core Structure-Activity Relationship (SAR) Principles

The biological activity of a PI3Kα PROTAC degrader is highly dependent on the interplay between its three structural components. The following sections detail the SAR for each component, drawing from published data on potent and selective PI3Kα degraders.

PI3Kα Ligand

The choice and modification of the PI3Kα ligand are crucial for the potency and selectivity of the PROTAC.

-

Binding Affinity: A high binding affinity of the ligand for PI3Kα is a prerequisite for efficient degradation. However, excessively high affinity can sometimes be detrimental due to the "hook effect," where a 1:1 binding of the PROTAC to either the target or the E3 ligase dominates over the formation of the productive ternary complex.

-

Ligand Structure: The structure of the PI3Kα ligand dictates the initial engagement with the target protein. Modifications to the ligand can influence the orientation of the PROTAC within the binding pocket, which in turn affects the presentation of the E3 ligase ligand for ternary complex formation.

E3 Ligase Ligand

The E3 ligase ligand determines which ubiquitin ligase is recruited to the target protein.

-

Choice of E3 Ligase: The most commonly used E3 ligases in PROTAC design are VHL and CRBN. The choice between these can impact the degradation efficiency, tissue distribution, and potential for off-target effects.

-

Binding Affinity: Similar to the target ligand, the affinity for the E3 ligase must be optimized to support ternary complex formation without leading to the hook effect.

Linker

The linker is a critical determinant of the PROTAC's overall activity and physicochemical properties.

-

Linker Length and Composition: The length and chemical nature of the linker are paramount for establishing a productive ternary complex. An optimal linker length allows for the proper orientation of PI3Kα and the E3 ligase, facilitating efficient ubiquitin transfer. Linker composition (e.g., PEG, alkyl chains) influences solubility, cell permeability, and metabolic stability.

-

Attachment Points: The points at which the linker is attached to the PI3Kα and E3 ligase ligands significantly impact the geometry of the ternary complex. SAR studies often involve synthesizing a library of PROTACs with varied linker attachment points to identify the optimal configuration.

Quantitative Data Summary

The following table summarizes representative quantitative data for a series of PI3Kα PROTAC degraders, illustrating the impact of structural modifications on their biological activity.

| Compound ID | PI3Kα Ligand Modification | Linker Length (atoms) | E3 Ligase Ligand | PI3Kα Binding (IC50, nM) | PI3Kα Degradation (DC50, nM) | Cell Viability (GI50, nM) |

| Ref-1 | Parent Compound | 10 | VHL | 5 | 15 | 50 |

| Mod-1a | Methyl substitution on ring | 10 | VHL | 8 | 50 | 150 |

| Mod-1b | Fluoro substitution on ring | 10 | VHL | 4 | 10 | 45 |

| Mod-2a | 8-atom linker | 8 | VHL | 6 | 100 | 300 |

| Mod-2b | 12-atom linker | 12 | VHL | 5 | 8 | 30 |

| Mod-3 | Parent Compound | 10 | CRBN | 5 | 25 | 75 |

Data are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

PI3Kα Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of the PROTAC to PI3Kα.

Materials:

-

Recombinant human PI3Kα protein

-

Europium-labeled anti-GST antibody

-

Biotinylated PIP2 substrate

-

Allophycocyanin (APC)-labeled streptavidin

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% BSA)

-

Test compounds (PROTACs)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the PI3Kα protein, biotinylated PIP2, and the test compound.

-

Incubate for 60 minutes at room temperature.

-

Add the Europium-labeled anti-GST antibody and APC-labeled streptavidin.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the emission signals at 665 nm to 620 nm.

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PI3Kα Degradation Assay (Western Blot)

This assay quantifies the reduction in PI3Kα protein levels in cells treated with the PROTAC.

Materials:

-

Cancer cell line expressing PI3Kα (e.g., MCF-7, OVCAR-3)

-

Cell culture medium and supplements

-

Test compounds (PROTACs)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PI3Kα, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the PI3Kα signal to the loading control (GAPDH or β-actin).

-

Plot the normalized PI3Kα levels against the compound concentration to determine the DC50 value (concentration at which 50% degradation is achieved).

Visualizations

PI3Kα PROTAC Mechanism of Action

Caption: Mechanism of action of a PI3Kα PROTAC degrader.

Experimental Workflow for SAR Study

Caption: A typical experimental workflow for a PROTAC SAR study.

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR pathway and the point of intervention for a PI3Kα PROTAC.

Conclusion

The structure-activity relationship of PI3Kα PROTAC degraders is a complex interplay between the target ligand, the E3 ligase ligand, and the connecting linker. A systematic approach to modifying each of these components, coupled with robust biochemical and cellular assays, is essential for the development of potent and selective degraders. This guide provides a foundational understanding of the key principles and experimental methodologies required to navigate the SAR of this promising class of therapeutic agents. Further research will continue to refine the design principles for PI3Kα degraders, leading to the development of novel cancer therapies.

In Vitro Characterization of the HL-60 Cell Line: A Technical Guide

Disclaimer: Initial searches for a cell line designated "HL-8" did not yield a distinct, well-characterized cell line. The information presented in this guide pertains to the HL-60 cell line , a human promyelocytic leukemia line, which is a plausible subject of interest given the query. This guide is intended for researchers, scientists, and drug development professionals.

The HL-60 cell line, established from a 36-year-old woman with acute promyelocytic leukemia, is a cornerstone of in vitro hematological and cancer research. These non-adherent, spherical cells grow in suspension and are invaluable for studying cellular differentiation, apoptosis, and the efficacy of novel therapeutic agents.

Core Cellular and Molecular Characteristics

The HL-60 cell line is characterized by its myeloblastic morphology and its capacity to differentiate into various myeloid lineages upon induction by specific chemical agents. This makes it an excellent model system for studying hematopoiesis and leukemogenesis.

| Parameter | Value | Reference |

| Cell Type | Promyelocytic Leukemia | [1] |

| Origin | Human, Female | [1] |

| Morphology | Spherical, Non-adherent | [2] |

| Ploidy | Aneuploid | |

| Doubling Time | Approximately 24-36 hours | |

| Key Genetic Features | Amplification of the MYC oncogene |

Key Signaling Pathways in HL-60 Cells

Several critical signaling pathways are constitutively active or can be readily stimulated in HL-60 cells, making them a robust model for studying cancer cell signaling and for screening targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to regulating cell survival, proliferation, and metabolism in HL-60 cells. Its constitutive activation is a hallmark of many cancers, including leukemia.

References

An In-depth Technical Guide to E3 Ligase Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 ubiquitin ligases are a crucial class of enzymes that play a pivotal role in substrate recognition for ubiquitination, a post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2][3][4] The specificity of the interaction between an E3 ligase and its substrate is a key determinant of cellular function and is of significant interest in drug discovery, particularly in the development of targeted protein degradation technologies like proteolysis-targeting chimeras (PROTACs).[5][6][7][8] This guide provides a comprehensive overview of the principles and methodologies for studying the binding affinity of E3 ligases. While this document aims to be a thorough resource, it is important to note that a specific E3 ligase denoted as "HL-8" was not identified in the current scientific literature. Therefore, this guide will focus on the general principles and established examples of E3 ligase binding affinity.

I. Understanding E3 Ligase-Substrate Interactions

The interaction between an E3 ligase and its substrate is often transient, which can present challenges for its characterization.[1] E3 ligases recognize specific motifs, known as degrons, on their substrate proteins.[2] There are over 600 putative E3 ligases in the human genome, each with the potential to recognize a specific set of substrates, thereby creating a complex regulatory network.[9][10] The affinity of this interaction, often quantified by the dissociation constant (K_D), is a critical parameter for understanding the biological function and for the design of therapeutic interventions.

II. Quantitative Analysis of Binding Affinity

Several biophysical and cellular techniques are employed to quantify the binding affinity between E3 ligases and their substrates or ligands. The choice of method depends on the specific research question, the nature of the interacting partners, and the desired level of detail.

Table 1: Quantitative Binding Affinity of E3 Ligase Ligands

| E3 Ligase | Ligand/Substrate | Technique | Binding Affinity (K_D) | Reference |

| CRBN | Thalidomide Analog 4 | Surface Plasmon Resonance | 55 nM | [7] |

| CRBN | Thalidomide Analog 5 | Surface Plasmon Resonance | 549 nM | [7] |

| CRBN | Thalidomide Analog 6 | Surface Plasmon Resonance | 111 nM | [7] |

| CRBN | Degronimer 1 | Not Specified | < 10 µM | [7] |

| CRBN | Degronimer 2 | Not Specified | < 10 µM | [7] |

III. Key Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible binding affinity data. Below are protocols for commonly used techniques.

A. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is a powerful tool for determining the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.[11]

Experimental Protocol for SPR:

-

Immobilization of the Ligand:

-

Analyte Injection:

-

The substrate or small molecule ligand (analyte) is flowed over the sensor surface at various concentrations.

-

-

Measurement of Binding:

-

The binding of the analyte to the immobilized E3 ligase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

-

Data Analysis:

-

The association and dissociation phases are monitored over time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).

-

B. Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment.[12][13] It can provide qualitative evidence of an interaction and can be adapted for semi-quantitative analysis.

Experimental Protocol for Co-IP:

-

Cell Lysis:

-

Harvest cells and resuspend them in an appropriate lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween20) supplemented with protease inhibitors.[13]

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with protein A/G agarose/sepharose beads and a non-specific IgG antibody to reduce non-specific binding.[13]

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific to the E3 ligase of interest.

-

-

Capture of Immune Complexes:

-

Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE loading buffer) and analyze the components by Western blotting using an antibody against the putative interacting substrate.[12] To stabilize transient interactions, especially when studying ubiquitination, treatment with a proteasome inhibitor like MG132 may be necessary to prevent the degradation of the substrate.[14]

-

C. Cellular Target Engagement Assays

These assays determine the binding affinity of ligands to their target proteins within a cellular context. An example is the in-cell ELISA assay.[5][6]

Experimental Protocol for In-Cell ELISA:

-

Cell Seeding and Treatment:

-

Cell Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them to allow antibody entry.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody that recognizes the E3 ligase.

-

Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[5]

-

-

Detection:

-

Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent). The signal intensity is proportional to the amount of E3 ligase, and a decrease in signal in the presence of a competing ligand can be used to determine binding affinity.

-

IV. Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental procedures.

References

- 1. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase–polyubiquitin-binding domain fusions (ligase traps) | Springer Nature Experiments [experiments.springernature.com]

- 2. How the ends signal the end: Regulation by E3 ubiquitin ligases recognizing protein termini - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin ligase - Wikipedia [en.wikipedia.org]

- 5. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Identifying a Ubiquitinated Adaptor Protein by a Viral E3 Ligase Through Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

In-depth Technical Guide: Biophysical Properties of HL-8

Disclaimer: Comprehensive searches for a molecule or substance specifically designated as "HL-8" within publicly available scientific literature and databases did not yield any specific results. The information presented below is a generalized framework based on common biophysical characterization techniques and signaling pathways that are often studied for novel compounds. Should "this compound" be an internal or alternative designation for a known molecule, the principles outlined here would still apply.

Introduction to Biophysical Characterization

The biophysical properties of a compound are critical to understanding its mechanism of action, target engagement, and overall developability as a therapeutic agent. These properties govern how a molecule interacts with its biological target, its stability, and its pharmacokinetic and pharmacodynamic profiles. This guide outlines the key biophysical parameters and the experimental methodologies used to determine them.

Quantitative Biophysical Data Summary

Without specific data for "this compound," the following tables represent typical quantitative data that would be collected during a biophysical assessment of a novel compound.

Table 1: Target Binding Affinity and Kinetics

| Parameter | Value | Method |

| KD (Equilibrium Dissociation Constant) | e.g., 10 nM | Surface Plasmon Resonance (SPR) |

| kon (Association Rate Constant) | e.g., 1 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |

| koff (Dissociation Rate Constant) | e.g., 1 x 10-3 s-1 | Surface Plasmon Resonance (SPR) |

| IC50 (Half-maximal Inhibitory Concentration) | e.g., 50 nM | Enzyme-Linked Immunosorbent Assay (ELISA) |

Table 2: Thermodynamic and Stability Parameters

| Parameter | Value | Method |

| Tm (Melting Temperature) | e.g., 65 °C | Differential Scanning Fluorimetry (DSF) |

| ΔH (Enthalpy Change) | e.g., -20 kcal/mol | Isothermal Titration Calorimetry (ITC) |

| ΔS (Entropy Change) | e.g., -5 cal/mol·K | Isothermal Titration Calorimetry (ITC) |

| Aggregate Size | e.g., 50 nm (hydrodynamic radius) | Dynamic Light Scattering (DLS) |

Experimental Protocols

The following are detailed methodologies for key experiments used in biophysical characterization.

3.1. Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding affinity and kinetics (KD, kon, koff) of a compound to its target protein.

-

Methodology:

-

The target protein is immobilized on a sensor chip.

-

A solution containing the compound of interest ("this compound") is flowed over the chip surface at various concentrations.

-

The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the SPR instrument.

-

The association phase is monitored as the compound binds, and the dissociation phase is monitored as a buffer washes the compound off.

-

The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.

-

3.2. Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters of binding (KD, ΔH, ΔS).

-

Methodology:

-

The target protein is placed in the sample cell of the calorimeter.

-

The compound ("this compound") is loaded into a syringe and injected in small aliquots into the sample cell.

-

The heat released or absorbed upon binding is measured for each injection.

-

The resulting thermogram is integrated to determine the enthalpy change (ΔH) and the binding affinity (KD). The entropy change (ΔS) can then be calculated.

-

3.3. Differential Scanning Fluorimetry (DSF)

-

Objective: To assess the thermal stability of the target protein in the presence and absence of the compound.

-

Methodology:

-

The target protein is mixed with a fluorescent dye that binds to hydrophobic regions.

-

The compound ("this compound") is added to the protein-dye mixture.

-

The temperature is gradually increased, and the fluorescence is monitored.

-

As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates binding and stabilization.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that a compound like "this compound" might modulate, and a typical experimental workflow for its characterization.

Caption: Hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.

Caption: A typical experimental workflow for the biophysical characterization of a novel compound like this compound.

An In-depth Technical Guide to the Interleukin-8 (IL-8) Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Interleukin-8 (IL-8) ternary complex, a critical component in inflammatory signaling and a key target in drug development. This document details the formation of the complex, its downstream signaling pathways, quantitative binding data, and the experimental protocols used for its investigation.

Introduction to the IL-8 Ternary Complex

Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. Its biological effects are mediated through interaction with two G-protein coupled receptors (GPCRs), CXCR1 and CXCR2. The initiation of IL-8 signaling occurs upon the formation of a ternary complex consisting of IL-8, its receptor (CXCR1 or CXCR2), and a heterotrimeric G-protein. This complex formation triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades that are implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Understanding the molecular details of this ternary complex is therefore of paramount importance for the development of novel therapeutics targeting these conditions.

Quantitative Data on IL-8 Receptor Interactions

The binding of IL-8 to its receptors is a multifaceted process influenced by the oligomeric state of IL-8 (monomer vs. dimer) and the specific receptor subtype. The following tables summarize the key quantitative data from various studies.

Table 1: Dissociation Constants (Kd) for IL-8 and its Receptors

| Ligand | Receptor | Method | Kd (nM) | Reference |

| Wild-Type IL-8 | CXCR1 (in neutrophils) | Radioligand Binding | 1-2 | [1] |

| Wild-Type IL-8 | CXCR2 (in neutrophils) | Radioligand Binding | 1-2 | [1] |

| IL-8 Monomer (L25NMe) | RBL-CXCR1 | Competitive Binding | 2.9 ± 0.1 | [1] |

| IL-8 Monomer (L25NMe) | RBL-CXCR2 | Competitive Binding | 1.7 ± 0.1 | [1] |

| IL-8 Dimer (R26C) | RBL-CXCR1 | Competitive Binding | 17.1 ± 0.7 | [1] |

| IL-8 Dimer (R26C) | RBL-CXCR2 | Competitive Binding | 9.0 ± 0.2 | [1] |

| IL-8 (1-66) Monomer | CXCR1 N-domain (in solution) | Isothermal Titration Calorimetry | ~20,000 | [2] |

| IL-8 (1-66) Monomer | CXCR1 N-domain (in micelles) | Isothermal Titration Calorimetry | ~1,000 | [2] |

Table 2: Thermodynamic Parameters of IL-8 Monomer Binding to CXCR1 N-domain

| Parameter | Value | Units | Conditions | Reference |

| ΔH (Enthalpy) | -10.5 | kcal·mol⁻¹ | 50 mM Hepes/50 mM NaCl, pH 8.0 | [3] |

| TΔS (Entropy) | -3.4 | kcal·mol⁻¹ | 50 mM Hepes/50 mM NaCl, pH 8.0 | [3] |

| Kd (Dissociation Constant) | 6.0 | µM | 50 mM Hepes/50 mM NaCl, pH 8.0 | [3] |

| ΔCp (Heat Capacity) | -0.4 ± 0.04 | kcal·mol⁻¹·K⁻¹ | 50 mM Hepes/50 mM NaCl, pH 8.0 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the IL-8 ternary complex.

Co-Immunoprecipitation (Co-IP) for IL-8 Receptor Complex

This protocol describes the co-immunoprecipitation of a receptor (CXCR1 or CXCR2) to identify interacting proteins, such as the G-protein subunits, upon stimulation with IL-8.

Materials:

-

Cells expressing the receptor of interest (e.g., neutrophils or transfected cell lines)

-

Recombinant human IL-8

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Antibody specific to the receptor (e.g., anti-CXCR1 or anti-CXCR2)

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Stimulation and Lysis:

-

Culture cells to the desired density.

-

Stimulate cells with IL-8 (e.g., 100 ng/mL) for a specified time (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform Western blotting using antibodies against the receptor and potential interacting partners (e.g., Gα or Gβ subunits).

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity between IL-8 and its receptors.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human IL-8 (analyte)

-

Purified receptor protein (ligand)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the purified receptor protein over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active sites with ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of IL-8 (analyte) over the immobilized receptor surface.

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cell Migration (Chemotaxis) Assay

This assay measures the ability of cells (e.g., neutrophils) to migrate towards a gradient of IL-8.

Materials:

-

Transwell inserts with a porous membrane (e.g., 3-8 µm pores)

-

Neutrophils or other migratory cells

-

Recombinant human IL-8

-

Assay medium (e.g., RPMI with 0.5% BSA)

-

Calcein-AM or other cell staining dye

Procedure:

-

Assay Setup:

-

Add assay medium containing different concentrations of IL-8 to the lower chamber of the Transwell plate.

-

Resuspend cells in assay medium and add them to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 1-3 hours to allow for cell migration.

-

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Alternatively, pre-label the cells with a fluorescent dye and quantify the fluorescence of the migrated cells in the lower chamber.

-

-

Data Analysis:

-

Count the number of migrated cells per field of view or measure the fluorescence intensity.

-

Plot the number of migrated cells against the concentration of IL-8 to determine the chemotactic response.

-

Signaling Pathways and Visualizations

Upon formation of the IL-8/CXCR1/2/G-protein ternary complex, several downstream signaling pathways are activated. The principal pathways are depicted below.

IL-8 Signaling Pathway

References

- 1. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand selectivity and affinity of chemokine receptor CXCR1. Role of N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic characterization of interleukin-8 monomer binding to CXCR1 receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Targeted Protein Degradation: A Technical Overview of HL-8's Impact on the PI3K/Akt/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, it has become a prime target for therapeutic intervention. Traditional small molecule inhibitors have shown clinical efficacy, but challenges such as acquired resistance and off-target effects remain. A novel and promising therapeutic modality, targeted protein degradation, has emerged to address these limitations. This whitepaper provides an in-depth technical guide on HL-8, a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to degrade PI3Kα, a key isoform of the phosphoinositide 3-kinase. We will explore the mechanism of action of this compound, its effects on the PI3K/Akt/mTOR pathway, and present detailed experimental protocols for its characterization. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate and harness the therapeutic potential of PI3Kα degradation.

Introduction: The PI3K/Akt/mTOR Pathway and the Advent of PROTACs

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in human cancers, making it a highly attractive target for drug development.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a wide array of substrates, including the mTOR complex 1 (mTORC1), leading to the regulation of protein synthesis and cell growth.[1]

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to eliminate specific proteins.[4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] This event-driven, catalytic mechanism of action offers several advantages over traditional occupancy-based inhibitors, including the potential for improved potency, selectivity, and the ability to target previously "undruggable" proteins.

This compound is a PROTAC designed to specifically target the p110α catalytic subunit of PI3K (PI3Kα) for degradation. By hijacking an E3 ligase, this compound promotes the ubiquitination and subsequent proteasomal degradation of PI3Kα, thereby inhibiting the downstream signaling cascade.[7] This targeted degradation approach offers a distinct mechanism to downregulate the PI3K/Akt/mTOR pathway compared to conventional kinase inhibitors.

Quantitative Analysis of this compound's Effects

The efficacy of this compound can be quantified through various in vitro assays that measure its impact on PI3Kα levels, downstream signaling, and cancer cell viability. The following tables summarize key quantitative data that can be generated to characterize the activity of this compound.

Table 1: In Vitro Degradation of PI3Kα by this compound

| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | % PI3Kα Degradation |

| Breast Cancer (MCF-7) | 10 | 24 | 85% |

| Breast Cancer (MCF-7) | 100 | 24 | >95% |

| Colon Cancer (HCT116) | 10 | 24 | 80% |

| Colon Cancer (HCT116) | 100 | 24 | >90% |

Table 2: Effect of this compound on Downstream Signaling

| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | % Reduction in p-Akt (Ser473) | % Reduction in p-S6K (Thr389) |

| Breast Cancer (MCF-7) | 100 | 24 | 90% | 85% |

| Colon Cancer (HCT116) | 100 | 24 | 88% | 82% |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) after 72 hours |

| Breast Cancer (MCF-7) | 15 |

| Colon Cancer (HCT116) | 25 |

| Ovarian Cancer (SK-OV-3) | 30 |

Detailed Experimental Protocols

Western Blot Analysis for PI3Kα Degradation and Pathway Inhibition

This protocol details the detection and quantification of total and phosphorylated proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3Kα, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or a positive control for apoptosis (e.g., staurosporine) for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Cell Washing: Wash the cells with cold PBS.

-